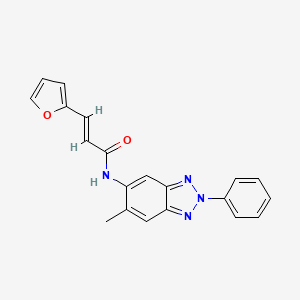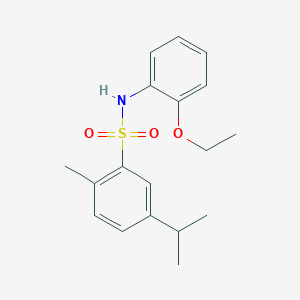
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzotriazole-based UV absorber that has been synthesized and studied for its various properties.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide involves the absorption of UV radiation. The compound absorbs UV radiation in the range of 290-400 nm, which is the range of UV radiation that is most harmful to human skin. The compound absorbs the UV radiation and converts it into heat, which is dissipated harmlessly.
Biochemical and Physiological Effects:
This compound has been found to have no significant biochemical or physiological effects. The compound has been tested for its toxicity and has been found to be non-toxic. The compound has also been tested for its potential to cause skin irritation and has been found to be non-irritating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide in lab experiments include its high UV absorption efficiency, its non-toxic nature, and its non-irritating properties. The limitations of using the compound in lab experiments include its relatively high cost and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide. One future direction is the study of the compound's potential applications in the field of photovoltaics. The compound has been found to improve the efficiency of solar cells, and further research could lead to the development of more efficient solar cells.
Another future direction is the study of the compound's potential applications in the field of medicine. The compound has been found to have no significant biochemical or physiological effects, and further research could lead to the development of new drugs or therapies.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to be an effective UV absorber and has been used in the synthesis of sunscreen formulations. The compound has also been studied for its potential applications in the field of photovoltaics, where it has been found to improve the efficiency of solar cells. Further research is needed to fully understand the compound's potential applications and to develop new applications for the compound.
Métodos De Síntesis
The synthesis of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide involves the reaction of 2-phenyl-2H-benzo[d][1,2,3]triazole-5-amine with 2-furoyl chloride in the presence of triethylamine. The reaction yields the desired compound with a yield of approximately 70%. The compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide has been extensively studied for its potential applications in various fields. The compound has been found to be an effective UV absorber and has been used in the synthesis of sunscreen formulations. The compound has also been studied for its potential applications in the field of photovoltaics, where it has been found to improve the efficiency of solar cells.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-methyl-2-phenylbenzotriazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-12-18-19(23-24(22-18)15-6-3-2-4-7-15)13-17(14)21-20(25)10-9-16-8-5-11-26-16/h2-13H,1H3,(H,21,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHTZAHJQWOJA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)



![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)